molecular formula C14H19NO3 B7652795 2-methoxy-N-(4-methyloxan-4-yl)benzamide

2-methoxy-N-(4-methyloxan-4-yl)benzamide

Cat. No.: B7652795
M. Wt: 249.30 g/mol
InChI Key: OYCHFPFTLNALSN-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methyloxan-4-yl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a 4-methyloxan-4-yl (tetrahydropyranyl) substituent on the amide nitrogen. This compound belongs to a class of N-substituted benzamides, which are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

2-methoxy-N-(4-methyloxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(7-9-18-10-8-14)15-13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCHFPFTLNALSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Crystallographic Data

The molecular geometry and intermolecular interactions of benzamide derivatives are critical for their functional properties. Below is a comparative analysis of key structural parameters:

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Patterns Reference
2-Methoxy-N-(4-methyloxan-4-yl)benzamide 2-OCH₃, N-(4-methyloxan-4-yl) Not reported in evidence Likely N–H⋯O and C–H⋯O interactions N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br, 4-OCH₃, 2-NO₂ Asymmetric unit contains two molecules N–H⋯O and C–H⋯O networks
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, 4-OCH₃ Dihedral angle: 79.2° between rings N–H⋯O and C–H⋯O chains along b-axis
4-Methoxy-N-methylbenzamide 4-OCH₃, N-CH₃ Dihedral angle: 10.6° (amide vs. ring) N–H⋯O chains linked by C–H⋯C interactions

Key Observations :

  • The tetrahydropyranyl group in the target compound introduces a larger, rigid substituent compared to simpler groups like methyl or methoxy. This may reduce conformational flexibility and enhance crystal packing efficiency.
  • Hydrogen-bonding patterns (e.g., N–H⋯O) are common across benzamides and contribute to their crystalline stability .

Key Observations :

  • Ultrasound-assisted synthesis (e.g., ) often achieves higher yields due to efficient energy transfer and reduced reaction times.

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